molecular formula C12H15B B3315181 2-Bromo-4-(3,5-dimethylphenyl)-1-butene CAS No. 951892-29-8

2-Bromo-4-(3,5-dimethylphenyl)-1-butene

Cat. No. B3315181
CAS RN: 951892-29-8
M. Wt: 239.15 g/mol
InChI Key: PWJNUIMJMNYNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Bromo-4-(3,5-dimethylphenyl)-1-butene” is likely an organic compound that contains a bromine atom and a butene group attached to a phenyl ring with two methyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a reaction similar to the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring with two methyl groups at the 3 and 5 positions, a bromine atom at the 2 position, and a butene group at the 4 position .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced by other groups in a substitution reaction . The double bond in the butene group could also participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, organoboron compounds like those used in Suzuki–Miyaura coupling are relatively stable, readily prepared, and environmentally benign .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Boron Reagents

2-Bromo-4-(3,5-dimethylphenyl)-1-butene can be used in the synthesis of boron reagents, which are essential for various organic reactions . These reagents have properties that have been tailored for application under specific SM coupling conditions .

Protodeboronation Reactions

This compound can be used in protodeboronation reactions . Protodeboronation is a process where a boron group is replaced by a hydrogen atom. This reaction is useful in the synthesis of complex organic molecules .

Synthesis of Indolizidine Derivatives

2-Bromo-4-(3,5-dimethylphenyl)-1-butene can be used in the synthesis of indolizidine derivatives . Indolizidines are a class of alkaloids that have a wide range of biological activities .

Synthesis of 4-Bromo-3,5-dimethylphenol

This compound can be used as a precursor in the synthesis of 4-Bromo-3,5-dimethylphenol . This phenolic compound has various applications in organic synthesis .

Synthesis of Organotrifluoroborate Salts

2-Bromo-4-(3,5-dimethylphenyl)-1-butene can be used in the synthesis of organotrifluoroborate salts . These salts are useful in various organic reactions, including Suzuki–Miyaura couplings .

Mechanism of Action

The mechanism of action would depend on the specific reaction the compound is involved in. For example, in a Suzuki–Miyaura coupling, the reaction involves oxidative addition and transmetalation .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions in the study of this compound could involve exploring its reactivity with various reagents and its potential applications in organic synthesis .

properties

IUPAC Name

1-(3-bromobut-3-enyl)-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJNUIMJMNYNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(3,5-dimethylphenyl)-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-(3,5-dimethylphenyl)-1-butene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(3,5-dimethylphenyl)-1-butene
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(3,5-dimethylphenyl)-1-butene
Reactant of Route 4
2-Bromo-4-(3,5-dimethylphenyl)-1-butene
Reactant of Route 5
2-Bromo-4-(3,5-dimethylphenyl)-1-butene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(3,5-dimethylphenyl)-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.